L-Xylo-2-Hexulosonic Acid Hydrate
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Overview
Description
L-Xylo-2-Hexulosonic Acid Hydrate, also known as 2-Keto-L-gulonic acid hydrate, is a chemical compound with the molecular formula C6H10O7. It is a direct precursor of vitamin C (ascorbic acid) and plays a crucial role in various biochemical processes. This compound is widely distributed in plants and animals and is essential for collagen synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Xylo-2-Hexulosonic Acid Hydrate can be synthesized through the oxidation of L-sorbose using microbial fermentation or chemical oxidation methods. The microbial fermentation method involves the use of specific strains of bacteria, such as Gluconobacter oxydans, which oxidize L-sorbose to produce L-xylo-2-Hexulosonic acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the fermentation of L-sorbose followed by purification processes such as crystallization. The compound is then isolated and dried to obtain the monohydrate form .
Chemical Reactions Analysis
Types of Reactions
L-Xylo-2-Hexulosonic Acid Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion into vitamin C and other derivatives .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major product formed from the reactions of this compound is vitamin C (ascorbic acid). Other derivatives, such as 2-Keto-L-gulonic acid, are also produced during these reactions .
Scientific Research Applications
L-Xylo-2-Hexulosonic Acid Hydrate has numerous scientific research applications across various fields:
Mechanism of Action
L-Xylo-2-Hexulosonic Acid Hydrate exerts its effects primarily through its conversion to vitamin C. The compound acts as a physiological antioxidant and coenzyme for various hydroxylation reactions. It is required for collagen synthesis and plays a vital role in maintaining the structural integrity of connective tissues .
Comparison with Similar Compounds
L-Xylo-2-Hexulosonic Acid Hydrate is unique due to its role as a direct precursor of vitamin C. Similar compounds include:
2-Keto-L-gulonic acid: Another precursor of vitamin C with similar properties.
2-Oxo-gulonic acid: A related compound involved in the synthesis of vitamin C.
D-Sorbosonic acid: A compound with similar chemical structure and properties.
These compounds share similar biochemical roles but differ in their specific chemical structures and pathways of synthesis.
Properties
IUPAC Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);1H2/t2-,3+,4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDGHHWRQQMMDK-RROVWVHZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)O)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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